4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid
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Overview
Description
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid is a chemical compound with the molecular formula C10H8F4O3 It is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoro-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid typically involves the reaction of 1,1,2,2-tetrafluoroethanol with methanol in the presence of a catalyst to form 1,1,2,2-tetrafluoro-2-methoxyethanol. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid involves its interaction with specific molecular targets. The tetrafluoro-methoxyethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid
- 4-(1,1,2,2-Tetrafluoro-2-hydroxyethyl)benzoic acid
Uniqueness
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid is unique due to the presence of the tetrafluoro-methoxyethyl group, which imparts distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-17-10(13,14)9(11,12)7-4-2-6(3-5-7)8(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKRXVVTAHYLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)C(=O)O)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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